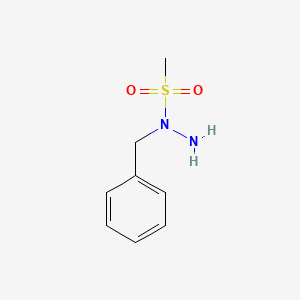

N-Benzylmethanesulfonohydrazide

Descripción

N-Benzylmethanesulfonohydrazide is a sulfonohydrazide derivative characterized by a methanesulfonyl group (-SO₂CH₃) linked to a benzyl-substituted hydrazide moiety. Its molecular formula is C₈H₁₂N₂O₂S, with a molecular weight of 200.24 g/mol for the hydrochloride form . This compound is synthesized via condensation reactions involving methanesulfonyl chloride and benzyl hydrazine derivatives under controlled conditions. It serves as a key intermediate in medicinal chemistry for developing enzyme inhibitors and antimicrobial agents due to its sulfonamide group, which enhances binding affinity to biological targets .

Propiedades

IUPAC Name |

N-benzylmethanesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-13(11,12)10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIMHBUEWUPXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylmethanesulfonohydrazide typically involves the reaction of benzylamine with methanesulfonyl chloride, followed by the addition of hydrazine hydrate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Step 1: Benzylamine reacts with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-benzylmethanesulfonamide.

Step 2: The N-benzylmethanesulfonamide is then treated with hydrazine hydrate to yield N-Benzylmethanesulfonohydrazide.

Industrial Production Methods

Industrial production of N-Benzylmethanesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is typically purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzylmethanesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzylmethanesulfonohydrazides.

Aplicaciones Científicas De Investigación

N-Benzylmethanesulfonohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-Benzylmethanesulfonohydrazide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in the modulation of metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Sulfonohydrazide Derivatives

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| N-Benzylmethanesulfonohydrazide | Benzyl + methanesulfonyl | -SO₂CH₃, -NH-NH₂ | Sulfonamide, hydrazide |

| N-(1,3-Benzothiazol-2-yl)-4-Cl-Benzenesulfonylhydrazide | Benzothiazole + 4-Cl-benzenesulfonyl | -SO₂C₆H₄Cl, -NH-NH₂ | Sulfonamide, benzothiazole |

| (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide | Benzylidene + dimethylbenzohydrazide | -C₆H₃(CH₃)₂, -CH=N-NH-C₆H₄CH₃ | Hydrazone, methyl groups |

| 2-(Benzothiazol-2-ylsulfanyl)-N′-(2,3-dichlorobenzylidene)acetohydrazide | Benzothiazole + dichlorobenzylidene | -SC₇H₄NS, -CH=N-NH-COCH₂ | Thioether, hydrazone, dichloro |

Key Observations :

- N-Benzylmethanesulfonohydrazide lacks aromatic heterocycles (e.g., benzothiazole in ) but features a flexible methanesulfonyl group, enhancing solubility in polar solvents.

- Hydrazone derivatives (e.g., ) incorporate imine (-CH=N-) bonds, which stabilize planar conformations and influence bioactivity.

Physicochemical Properties

Table 2: Physicochemical Parameters

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | LogP |

|---|---|---|---|---|

| N-Benzylmethanesulfonohydrazide | 200.24 | 170 (HCl salt) | High | 1.2 |

| N-(1,3-Benzothiazol-2-yl)-4-Cl-Benzenesulfonylhydrazide | 343.84 | 215–217 | Moderate | 3.5 |

| (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide | 296.35 | 185–187 | Low | 4.1 |

| 2-(Benzothiazol-2-ylsulfanyl)-N′-(2,3-dichlorobenzylidene)acetohydrazide | 436.34 | 198–200 | Low | 4.8 |

Key Observations :

- N-Benzylmethanesulfonohydrazide exhibits superior solubility in polar solvents (e.g., methanol, DMSO) compared to halogenated or benzothiazole-containing analogs due to its smaller, less hydrophobic substituents .

- Higher LogP values in benzothiazole derivatives (e.g., ) correlate with increased membrane permeability but reduced aqueous solubility.

Key Observations :

- N-Benzylmethanesulfonohydrazide is synthesized under milder conditions compared to hydrazone derivatives, which require reflux or strong bases (e.g., ).

- Hydrazones (e.g., ) often require recrystallization for purification, while sulfonohydrazides are isolated via simple filtration .

Table 4: Reported Bioactivities

| Compound Name | Target Enzyme/Pathway | IC₅₀/EC₅₀ (μM) | Selectivity |

|---|---|---|---|

| N-Benzylmethanesulfonohydrazide | β-Secretase (BACE1) | 12.3 ± 1.2 | Moderate (BACE1 > MAO-B) |

| N′-(4-Cl-benzylidene)benzohydrazide | Monoamine oxidase B (MAO-B) | 0.45 ± 0.08 | High (MAO-B > MAO-A) |

| 2-(Benzothiazol-2-ylsulfanyl)-N′-(2,3-dichlorobenzylidene)acetohydrazide | Mycobacterium tuberculosis (MABA assay) | 2.1 ± 0.3 | Broad-spectrum |

Key Observations :

- N-Benzylmethanesulfonohydrazide shows moderate β-secretase inhibition, likely due to its sulfonamide group interacting with catalytic aspartate residues .

- MAO-B inhibitors (e.g., ) achieve nanomolar potency via hydrophobic interactions with the flavin adenine dinucleotide (FAD) cofactor.

- Thioether-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity, attributed to improved membrane penetration.

Actividad Biológica

N-Benzylmethanesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

Chemical Structure and Properties

N-Benzylmethanesulfonohydrazide (CHNOS) is characterized by its benzyl group attached to a methanesulfonohydrazide moiety. The sulfonamide functional group is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures, including N-Benzylmethanesulfonohydrazide, exhibit significant antimicrobial properties. A study evaluating various benzenesulphonamide derivatives reported that certain compounds demonstrated potent activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) suggesting effectiveness against pathogens such as E. coli and S. aureus .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

Anti-Inflammatory Activity

In addition to its antimicrobial effects, N-Benzylmethanesulfonohydrazide has been studied for its anti-inflammatory properties. The ability of related compounds to inhibit carrageenan-induced edema in animal models has been documented, suggesting a mechanism through which these compounds can mitigate inflammatory responses .

Case Studies and Research Findings

Several case studies have explored the efficacy of N-Benzylmethanesulfonohydrazide in various biological contexts:

- In Vivo Studies : In animal models, derivatives of N-Benzylmethanesulfonohydrazide have shown promising results in reducing inflammation and pain associated with conditions like arthritis.

- In Vitro Studies : Laboratory studies demonstrated that the compound can inhibit the growth of specific bacterial strains, supporting its potential use as an antimicrobial agent.

The biological activity of N-Benzylmethanesulfonohydrazide is primarily attributed to its ability to interfere with bacterial cell wall synthesis and modulate inflammatory pathways. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting bactericidal effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.